2-Cyclopentyl-2-methyl-cyclopentanone
Description
2-Cyclopentyl-2-methyl-cyclopentanone is a bicyclic ketone featuring a cyclopentane ring fused with a substituted cyclopentanone moiety. Such compounds are typically intermediates in organic synthesis, particularly in agrochemical and pharmaceutical applications .
Properties
CAS No. |
61650-80-4 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-cyclopentyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-11(8-4-7-10(11)12)9-5-2-3-6-9/h9H,2-8H2,1H3 |
InChI Key |
BZYBDDZDZRQEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1=O)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares inferred properties of 2-Cyclopentyl-2-methyl-cyclopentanone with similar cyclopentanone derivatives:
Key Observations :
- Lipophilicity: The XlogP value (estimated ~4.2) is higher than methyl-substituted analogs (XlogP ~1.2) but lower than 2-hexyl-2-methylcyclopentanone (XlogP 3.8), reflecting a balance between cyclopentyl bulk and alkyl chain length .
- Boiling Point: The cyclopentyl group likely elevates the boiling point compared to simpler analogs like 2-methylcyclopentanone (139–140°C) due to increased molecular weight and surface area .
Preparation Methods
Sodium-Mediated Alkylation
The alkylation of cyclopentanone with methyl iodide in liquid ammonia forms 2-cyclopentyl-2-methyl-cyclopentanone through a stepwise enolate intermediate. In a patented procedure, cyclopentanone (4 g, 0.048 mol) reacts with sodium metal (2.2 g, 0.096 mol) in liquid ammonia (150 mL) at −33°C. Methyl iodide (16 g, 0.11 mol) is added dropwise, yielding 4 g (83% yield) of the target compound after acidic workup and ether extraction.
Reaction Conditions:
-
Temperature: −33°C (liquid ammonia)
-
Solvent: Liquid NH₃
-
Catalyst: Sodium metal
-
Yield: 83%
Mechanistic Pathway:
-
Deprotonation of cyclopentanone by Na/NH₃ to form enolate.
-
Nucleophilic attack of enolate on methyl iodide.
Friedel-Crafts Acylation with Polyphosphoric Acid
Direct Acylation Avoiding Acid Chlorides
Polyphosphoric acid (PPA) serves as both solvent and catalyst for the Friedel-Crafts reaction between cyclopentanecarboxylic acid and methyl-substituted reagents. Adapted from cyclopentyl ketone syntheses, cyclopentanecarboxylic acid (10 g, 88 mmol) and methylating agent (e.g., methyl chloride) react in PPA (20 g) at 75°C for 2 hours. The crude product is extracted with o-dichlorobenzene, yielding 99% purity (GC analysis).
Optimized Parameters:
-
Temperature: 75°C
-
PPA:Thiophene ratio: 2:1 (w/w)
-
Yield: >90% (crude)
-
Advantages: Eliminates stannic chloride waste and acid chloride intermediates.
Halogenation-Elimination Sequence
Bromination and Dehydrohalogenation
A two-step protocol from Patent US3981911 converts this compound to 5-cyclopentyl-5-methyl-2-cyclopentenone, which is hydrogenated to the target compound:
-
Bromination: React 4 g (0.026 mol) of substrate with Br₂ (4.2 g, 0.026 mol) in CHCl₃ at 0°C.
-
Dehydrohalogenation: Reflux with pyridine (20 mL) to eliminate HBr, yielding 3.5 g (88%) of cyclopentenone intermediate.
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) restores the saturated ketone.
Critical Parameters:
-
Bromination temperature: 0°C (prevents over-halogenation)
-
Pyridine reflux: 1 hour (eliminates HBr)
-
Final hydrogenation pressure: 1 atm (H₂ balloon)
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Industrial methods prioritize solvent recycling and catalyst reuse. For example, continuous flow reactors improve yield in Friedel-Crafts reactions:
-
Solvent: o-Dichlorobenzene (recyclable via distillation)
-
Catalyst: PPA (reusable after neutralization)
| Parameter | Alkylation | Friedel-Crafts | Halogenation |
|---|---|---|---|
| Hazardous Waste | Low (Na salts) | Moderate (PPA) | High (Br₂, HBr) |
| Energy Consumption | High (NH₃) | Moderate | Moderate |
| Scalability | Lab-scale | Industrial | Lab-scale |
Emerging Methodologies and Catalytic Innovations
Q & A
Q. What are the standard synthetic routes for 2-Cyclopentyl-2-methyl-cyclopentanone, and what experimental conditions optimize yield?
Methodological Answer: The synthesis typically involves alkylation or condensation reactions. For example:
- Claisen-Schmidt Condensation: Reacting cyclopentanone with cyclopentylmethyl ketone derivatives under basic conditions (e.g., NaOH/EtOH) at 60–80°C, followed by acid workup.
- Alkylation: Using methyl iodide or cyclopentyl bromide with a strong base (e.g., LDA) in anhydrous THF at −78°C to control regioselectivity .
Optimization Tips: - Purification via fractional distillation (bp ~139–145°C, similar to analogues in ) or recrystallization from hexane/ethyl acetate mixtures.
- Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane:EtOAc 4:1).
Q. Which spectroscopic techniques are prioritized for structural elucidation, and what key markers distinguish this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (ketone C=O stretch).
- GC/MS: Molecular ion peak at m/z 178 (C₁₁H₁₈O⁺), with fragmentation peaks at m/z 83 (cyclopentyl fragment) and 55 (methylcyclopentanone) .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?
Methodological Answer:
- Cross-Validation: Compare DFT-optimized geometries with X-ray crystallography data (e.g., bond lengths and angles from ). Adjust computational parameters (e.g., solvent effects, basis sets).
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility impacting spectral discrepancies .
- Reference Standards: Validate against certified impurities (e.g., cyclopentylphenylmethanone in ) to rule out contamination.
Q. What catalytic systems enable enantioselective synthesis of derivatives, and how do their mechanisms differ?
Methodological Answer:
- Organocatalysts: Proline-derived catalysts for asymmetric aldol reactions, achieving enantiomeric excess (ee) >80% via enamine intermediates.
- Transition Metal Catalysts: Pd-catalyzed α-arylation of cyclopentanone derivatives, proceeding through oxidative addition/reductive elimination pathways .
Mechanistic Differentiation: - Radical Pathways: TEMPO-trapping experiments confirm/refute radical intermediates in Stetter-like reactions ().
- Kinetic Isotope Effects (KIE): Compare kH/kD values to distinguish proton-transfer vs. electron-transfer steps.
Q. What advanced analytical strategies ensure purity in complex reaction mixtures?
Methodological Answer:
- Multi-Dimensional Chromatography: Combine HPLC (C18 column, acetonitrile/water gradient) with GC/MS for volatile impurities ().
- Impurity Profiling: Use certified reference materials (e.g., cyclopentylmandelic acid in ) to calibrate detection limits (<0.1% w/w).
- X-ray Crystallography: Resolve ambiguous peaks in NMR/IR by confirming solid-state structure ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
